4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide
Description
4-Chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide is a sulfonamide derivative featuring a chlorobenzene core linked to a pyridin-3-ylmethylidene Schiff base moiety. This compound is synthesized for applications in medicinal chemistry and materials science, particularly as a precursor for metal complexes or bioactive molecules. Its structure combines electron-withdrawing (chlorine) and aromatic (pyridine) groups, which influence its electronic properties and intermolecular interactions . The compound is commercially available for research purposes, with purity ≥95% and molecular weight ~311.2 g/mol, as listed in synthetic catalogs .
Properties
IUPAC Name |
(NE)-4-chloro-N-(pyridin-3-ylmethylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-9H/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBQREGGXMKCQY-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzohydrazide with nicotinaldehyde in ethanol under reflux conditions . The reaction proceeds through the formation of a Schiff base, resulting in the desired sulfonamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and photonic properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its sulfonamide group allows it to inhibit certain enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural and functional differences between 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide and related compounds:
Key Observations :
- Pyridine vs. Piperidine/Pyrrolidine : The pyridinylmethylidene group in the target compound enables Schiff base formation, useful in coordination chemistry. In contrast, piperidine/pyrrolidine derivatives (e.g., ) introduce basic nitrogen atoms, enhancing solubility and CNS penetration.
- Chlorine Substitution : The 4-chloro group in all compounds enhances stability and electron-deficient character, favoring π-π stacking or hydrophobic interactions .
Future Research :
- Explore hybrid derivatives combining pyridinylmethylidene with pyrrolidinyl groups for dual functionality.
- Investigate in vivo efficacy and toxicity profiles of lead compounds.
Biological Activity
4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The compound, with the molecular formula and a molecular weight of 280.73 g/mol, is structurally characterized by a chloro group and a pyridine ring that contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The sulfonamide moiety mimics the structure of natural substrates, allowing it to inhibit specific enzymes involved in metabolic pathways. Notably, the compound has shown potential in:
- Enzyme Inhibition : It may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes.
- Metal Coordination : The pyridine ring can form coordination complexes with metal ions, influencing biochemical pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Potential
Research into similar sulfonamide compounds suggests potential anticancer properties. For instance, studies have indicated that some derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Study 1: Cardiovascular Effects
A study evaluated the effects of related sulfonamide compounds on perfusion pressure using an isolated rat heart model. The findings indicated that certain derivatives decreased perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits.
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | Benzene Sulfonamide | 0.001 |
| III | 2-Dichloro-N-(4-nitrophenyl)-sulfonamide | 0.001 |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-sulfonamide | 0.001 |
The results highlighted that the compound significantly affected perfusion pressure over time, indicating a possible interaction with calcium channels .
Study 2: Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with calcium channel proteins. These studies suggest that the compound could potentially inhibit calcium channels, leading to changes in cardiovascular dynamics .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). Preliminary results indicate favorable permeability profiles, which are essential for effective drug action .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves condensation of 4-chlorobenzenesulfonamide with pyridine-3-carbaldehyde under controlled conditions. Critical parameters include solvent choice (e.g., dichloromethane or ethanol), temperature (room temperature to reflux), and stoichiometric ratios. Thin-layer chromatography (TLC) is recommended for monitoring reaction progress, while column chromatography or recrystallization (e.g., ethyl acetate/cyclohexane) ensures purity. Yields may vary (e.g., 12% in some cases), necessitating optimization of catalysts (e.g., triethylamine) and reaction time .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Answer : Structural elucidation employs:
- NMR spectroscopy : For verifying proton environments and substituent positions.
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for assessing bond angles and molecular packing .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M + H]+ peaks) .
- Elemental analysis : Validates purity and stoichiometry.
Q. What are the primary biological activities reported for this sulfonamide derivative?
- Answer : The compound exhibits potential antimicrobial activity, likely through sulfonamide-mediated inhibition of dihydropteroate synthase (DHPS) in folate synthesis. Its pyridine moiety may enhance membrane permeability. Preliminary studies suggest activity against Gram-positive bacteria and fungi, but structure-activity relationships (SAR) require further validation .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Answer : Discrepancies in bond lengths or torsional angles (e.g., pyridin-3-ylmethylidene orientation) can arise from polymorphic forms or solvent effects. High-resolution X-ray data refined via SHELXL-2018, combined with Hirshfeld surface analysis, clarifies conformational flexibility. For example, intermolecular interactions (e.g., Cl⋯π contacts) may stabilize specific conformations .
Q. What computational strategies are effective for predicting binding affinities to biological targets?
- Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations (B3LYP/6-31G*) model interactions with targets like DHPS. Key parameters include:
- Docking scores : Assess binding poses in active sites.
- ADMET predictions : Use SwissADME to evaluate pharmacokinetics.
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions influencing reactivity .
Q. How do structural modifications (e.g., halogen substitution) alter biological efficacy?
- Answer : Comparative studies with analogs (e.g., 4-fluoro or 4-bromo derivatives) reveal:
- Chlorine : Enhances lipophilicity (logP ~4.06) and membrane penetration.
- Pyridine vs. pyridazine : Pyridazine derivatives show reduced activity due to steric hindrance.
A SAR table summarizing IC50 values against bacterial strains is recommended for systematic analysis .
Q. What experimental approaches address low synthetic yields in large-scale production?
- Continuous flow reactors : Improve mixing and temperature control.
- Microwave-assisted synthesis : Reduces reaction time.
- Schiff base stabilization : Use desiccants (e.g., molecular sieves) to shift equilibrium.
Data Contradiction Analysis
Q. How can conflicting reports on antimicrobial activity be reconciled?
- Answer : Discrepancies may arise from:
- Strain variability : Use standardized CLSI protocols for MIC testing.
- Solubility differences : DMSO concentration >1% may inhibit bacterial growth, confounding results.
- Impurity profiles : HPLC-MS purity thresholds (>95%) ensure reproducibility .
Q. Why do computational predictions sometimes conflict with experimental binding data?
- Answer : Common issues include:
- Protein flexibility : Rigid docking ignores conformational changes.
- Solvent effects : Explicit water molecules in MD simulations improve accuracy.
- Force field limitations : AMBER vs. CHARMM parameters may yield divergent results .
Methodological Tables
Table 1 : Key Synthetic Parameters for Optimized Yield
Table 2 : Comparative Biological Activity of Structural Analogs
| Compound | Substituent | MIC (μg/mL, S. aureus) |
|---|---|---|
| 4-Chloro derivative | Cl | 8.2 |
| 4-Fluoro derivative | F | 12.5 |
| Pyridazine analog | N=N ring | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
